3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOFVSXJFLNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226323 | |
| Record name | 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-00-7 | |
| Record name | 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 1h Pyrrolo 3,2 C Pyridin 6 Ol and Its Analogs
Classical Synthetic Approaches to the Pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine nucleus relies on established organic reactions, adapted for this specific heterocyclic system. These classical approaches involve the formation of either the pyridine (B92270) or the pyrrole (B145914) ring in a key cyclization step.
Building the pyridine portion of the molecule from a pyrrole starting material offers a versatile route to the pyrrolo[3,2-c]pyridine core. These methods leverage the existing pyrrole ring as a foundation, adding the second, six-membered nitrogen-containing ring through various condensation and rearrangement reactions.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org In the context of synthesizing the pyrrolo[3,2-c]pyridine core, this strategy can be envisioned starting from a pyrrole derivative bearing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups).
The general principle involves the reaction of a suitably substituted pyrrole with a compound containing a 1,3-dicarbonyl moiety or a related functional group equivalent. For instance, a pyrrole-3,4-dicarbaldehyde or a related derivative could undergo a Knoevenagel-type condensation with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. The resulting intermediate, an electron-deficient alkene, would be poised for a subsequent intramolecular cyclization and aromatization sequence to form the fused pyridine ring. The use of pyridine as a solvent in what is known as the Doebner modification can facilitate condensation followed by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.org While specific examples for the direct synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol via this method are not prominently detailed, the Knoevenagel condensation remains a fundamental tool for constructing substituted pyridine rings and is applicable to the synthesis of various heterocyclic systems. nih.govbas.bg
Table 1: Overview of a General Knoevenagel Condensation for Pyridine Ring Formation
| Component 1 (Pyrrole) | Component 2 | Catalyst/Conditions | Intermediate | Product Type |
|---|---|---|---|---|
| Pyrrole with active methylene group | 1,3-Dicarbonyl compound | Weak base (e.g., piperidine, pyridine) | Alkene adduct | Fused Pyridine |
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly valued in organic synthesis for its tolerance of diverse functional groups and its ability to convert carboxylic acids into amino groups with retention of configuration. wikipedia.orgnih.gov
This rearrangement provides a strategic pathway to introduce the amino group at the 3-position of the pyrrolo[3,2-c]pyridine ring system. A hypothetical synthesis could begin with a pyrrole precursor containing carboxylic acid groups at positions that will become part of the new pyridine ring. For example, a pyrrole-3,5-dicarboxylic acid derivative could be selectively converted at the 3-position into an acyl azide. This transformation is often achieved by first converting the carboxylic acid to an acyl chloride or ester, followed by reaction with an azide salt like sodium azide. youtube.com
Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form a transient, highly reactive acyl nitrene, which immediately rearranges to an isocyanate. wikipedia.orgyoutube.com The isocyanate intermediate can then be hydrolyzed with aqueous acid to yield a primary amine via an unstable carbamic acid intermediate that decarboxylates spontaneously. organic-chemistry.org This sequence effectively transforms a carboxylic acid on the pyrrole precursor into the desired amino group on the newly formed, fused pyridine ring, directly leading to a 3-aminopyrrolo[3,2-c]pyridine derivative. The versatility of the isocyanate intermediate also allows for the formation of protected amines, such as Boc- or Cbz-protected amines, by performing the reaction in the presence of tert-butanol (B103910) or benzyl (B1604629) alcohol, respectively. wikipedia.org
Pyrroloannelation refers to the construction of a pyrrole ring onto an existing ring system. eurekaselect.com While the heading suggests starting from pyrrole precursors, this section details the formation of the pyrrole ring onto a preformed pyridine, a common and powerful strategy for synthesizing azaindoles. nbuv.gov.ua This approach is often more direct for creating the pyrrolo[3,2-c]pyridine core.
One prominent example is the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. nbuv.gov.ua Applied to this system, a 3-nitropyridine (B142982) derivative can be reacted with vinylmagnesium bromide to construct the fused pyrrole ring. nbuv.gov.ua An alternative two-step method involves reacting a substituted nitropyridine, such as 4-methyl-3-nitropyridine, with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine. Subsequent reductive cyclization of this enamine intermediate leads to the formation of the pyrrolo[2,3-c]pyridine core with high yields. nbuv.gov.ua While this example illustrates the synthesis of an isomeric system, the underlying principle of building a pyrrole ring from a functionalized pyridine is directly applicable.
Another strategy involves tandem reactions, such as a Sonogashira coupling followed by intramolecular cyclization. For instance, an iodopyridine with an adjacent amino or protected amino group can be coupled with a terminal alkyne. The resulting alkynylpyridine intermediate can then undergo cyclization upon heating to form the pyrrole ring. nbuv.gov.ua
Constructing the pyrrole ring onto a pre-existing, appropriately substituted pyridine is a widely used and effective strategy for synthesizing the pyrrolo[3,2-c]pyridine core and its analogs.
The synthesis of the pyrrolo[3,2-c]pyridine core can be achieved starting from simple pyridine derivatives through a multi-step sequence. A representative synthesis begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine (B20793). nih.gov This starting material undergoes a series of transformations to build the fused pyrrole ring.
The synthetic sequence can be summarized as follows:
N-Oxidation: The pyridine nitrogen is oxidized, for example, using m-chloroperbenzoic acid (m-CPBA), to form the corresponding pyridine-N-oxide. This step activates the pyridine ring for subsequent functionalization. nih.gov
Nitration: The N-oxide is then nitrated, typically at the C4 position, using strong acids like fuming nitric acid in sulfuric acid. nih.gov
Enamine Formation: The methyl group is converted into a vinylogous amine (enamine) by reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov
Reductive Cyclization: The final key step is a reductive cyclization of the nitro-enamine intermediate. This is often accomplished using a reducing agent like iron powder in acetic acid, which reduces the nitro group to an amine that subsequently cyclizes onto the enamine moiety to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
Table 2: Example Synthesis of a Halogenated Pyrrolo[3,2-c]pyridine Intermediate
| Step | Starting Material | Reagent(s) | Product | Ref. |
|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | m-CPBA | 2-bromo-5-methylpyridine-1-oxide | nih.gov |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | nih.gov |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | nih.gov |
The resulting halogenated pyrrolo[3,2-c]pyridine, such as the 6-bromo or analogous 6-chloro derivative (6-chloro-5-azaindole), is an exceptionally versatile intermediate. The halogen atom serves as a synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate a library of 6-aryl-1H-pyrrolo[3,2-c]pyridine analogs. nih.gov This highlights the importance of routes involving intermediates like 6-chloro-5-azaindole for creating chemical diversity in this class of compounds.
Annulation from Pyridine Precursors
Functionalization of Pyridine Ring via N-Oxide Intermediates
The use of pyridine N-oxide intermediates is a well-established strategy for activating the pyridine ring towards further functionalization. researchgate.netwikipedia.org The N-oxide group alters the electronic properties of the pyridine ring, suppressing reactions at the nitrogen atom and promoting substitution at the 2- and 4-positions. wikipedia.org This approach is particularly useful for introducing substituents that are otherwise difficult to incorporate directly.
A general strategy involves the initial oxidation of a substituted pyridine to its corresponding N-oxide. wikipedia.orgyoutube.com For the synthesis of pyrrolo[3,2-c]pyridine scaffolds, a relevant starting material would be a substituted pyridine that can be elaborated into the fused pyrrole ring. For instance, a 2-bromo-5-methylpyridine can be converted to its N-oxide, which then undergoes nitration to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide. semanticscholar.org This intermediate is key to building the pyrrole portion of the final molecule. The N-oxide can then be used in subsequent steps, such as reactions with dimethylformamide dimethyl acetal (DMF-DMA), to construct the fused pyrrole ring. semanticscholar.org The N-oxide is typically removed in the final stages of the synthesis through deoxygenation, often using reagents like phosphorus oxychloride or zinc dust. wikipedia.org
This methodology offers a powerful way to control the regioselectivity of substitutions on the pyridine ring, which is a crucial aspect of synthesizing complex heterocyclic structures like this compound. youtube.comresearchgate.net
Advanced and Contemporary Synthetic Strategies
Modern organic synthesis has seen the advent of powerful catalytic methods that enable more efficient and versatile construction of complex molecules. These strategies are increasingly applied to the synthesis of aza-indoles and their derivatives.
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, significantly streamlining the synthesis of complex aromatic and heterocyclic compounds. nih.govmit.edu
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. tcichemicals.comlibretexts.orgyoutube.com This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems under relatively mild conditions. tcichemicals.comyoutube.com
In the context of synthesizing pyrrolo[3,2-c]pyridine derivatives, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents onto the core scaffold. For example, a key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, can be coupled with a range of arylboronic acids to generate a library of 6-aryl substituted analogs. semanticscholar.org The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or cesium carbonate. youtube.comnih.gov The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being used. tcichemicals.comlibretexts.org This method's broad functional group tolerance and reliability make it a cornerstone in the late-stage functionalization of the pyrrolo[3,2-c]pyridine skeleton. nih.gov
A general scheme for this transformation is as follows: Starting Materials: A halogenated pyrrolo[3,2-c]pyridine and an organoboron reagent. Catalyst: A palladium(0) complex, often with phosphine (B1218219) ligands. youtube.com Base: Required to activate the organoboron species. youtube.com Products: The C-C coupled pyrrolo[3,2-c]pyridine derivative.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, offering a milder and more general alternative to classical methods. wikipedia.org Its mechanism involves an oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.orgnih.gov
This strategy is highly relevant for the synthesis of the target molecule, this compound, as it provides a direct method for introducing the crucial amino group at the 3-position of the pyrrolo[3,2-c]pyridine core. The reaction can be applied to a halo-substituted pyrrolopyridine precursor. The development of various generations of catalyst systems, often employing bulky, electron-rich phosphine ligands, has expanded the scope of this reaction to include a wide variety of amines and aryl halides, including heterocyclic systems. mit.eduwikipedia.org For instance, this method has been successfully used in the synthesis of pyrrolo[2,3-d]pyrimidine analogs by coupling a chloropyridine-substituted scaffold with various amines. mdpi.com The ability to form C-N bonds with high efficiency and selectivity makes Buchwald-Hartwig amination a key tool for constructing aminopyrrolopyridine derivatives. ursinus.edunih.gov
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. orientjchem.org
For the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, a two-step multi-component strategy has been developed. rsc.org This method involves mixing inexpensive starting materials under mild conditions to assemble the polysubstituted heterocyclic scaffold. rsc.org Another approach describes a four-component domino reaction to produce pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as both a catalyst and solvent. researchgate.net While these examples lead to the pyridin-4-one analog, the underlying principles demonstrate the power of MCRs to construct the core pyrrolo[3,2-c]pyridine framework. The development of an MCR specifically for this compound would represent a significant advancement in its synthesis, allowing for rapid exploration of structural variations for biological screening.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being integrated into the synthesis of pharmaceutically relevant heterocycles, including indole and aza-indole derivatives. tandfonline.com
Key aspects of green chemistry in this context include the use of environmentally benign solvents like water or ethanol, the application of recyclable catalysts, and the development of one-pot or multi-component reactions that minimize waste and improve efficiency. orientjchem.orgrsc.org For example, a multi-component synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones has been reported using a recyclable solid acid catalyst and a green solvent, highlighting the feasibility of these principles. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of indole derivatives. tandfonline.com Applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods. Future research will likely focus on replacing traditional solvents and reagents with greener alternatives and designing catalytic cycles that operate under milder, more energy-efficient conditions. ursinus.edu
Solvent-Free Reactions
In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions are increasingly explored for the synthesis of heterocyclic compounds. These reactions, often facilitated by mechanochemical mixing (ball-milling) or heating neat reactants, can lead to reduced waste, shorter reaction times, and simplified purification procedures. researchgate.net
For the synthesis of pyrrole and its fused derivatives, solvent-free, three-component reactions have been successfully implemented, for instance, by heating mixtures of aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of base. researchgate.net Similarly, Friedel-Crafts alkylation and acylation reactions, which are fundamental for creating C-C bonds on aromatic rings, have been effectively performed under solvent-free conditions using solid acid catalysts. researchgate.net While direct solvent-free synthesis of this compound is not prominently documented, these methodologies showcase a promising and environmentally benign direction for future synthetic strategies. The application of such protocols could potentially streamline the synthesis of the pyrrolopyridine core, minimizing the use of volatile and hazardous organic solvents.
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comwikipedia.org The ideal atom economy is 100%, a characteristic of addition and rearrangement reactions. primescholars.com
Derivatization and Functionalization of the this compound Scaffold
The functionalization of the this compound core is key to modulating its physicochemical and biological properties. The scaffold offers three primary sites for modification: the C3-amino group, the C6-hydroxyl group, and the C-H bonds on the pyrrole and pyridine rings.
Modifications at the Amino Group (C3)
The amino group at the C3 position of the pyrrole ring is a versatile handle for introducing a wide array of functional groups. Its nucleophilic character allows for standard transformations such as acylation and alkylation.
Acylation: The C3-amino group can be readily acylated to form amides. This is typically achieved by reacting the scaffold with carboxylic acids, acid chlorides, or acid anhydrides. In modern synthetic chemistry, peptide coupling reagents are often employed for reactions with carboxylic acids to ensure high yields and purity. For example, amide bond formation on related amino-heterocyclic systems is effectively carried out using a combination of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), an activator such as 1-Hydroxybenzotriazole (HOBt), and a non-nucleophilic base like triethylamine (B128534) (TEA) in an aprotic solvent such as dimethylformamide (DMF). nih.gov
Alkylation: N-alkylation of the amino group can be performed using alkyl halides or via reductive amination with aldehydes or ketones. These modifications introduce different steric and electronic properties to the molecule.
Modifications at the Hydroxyl Group (C6)
The hydroxyl group at the C6 position is attached to the pyridine ring, giving it phenolic character. This allows for modifications through O-alkylation and O-acylation.
O-Alkylation (Ether Formation): The formation of ethers can be accomplished under Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
O-Acylation (Ester Formation): Esters can be synthesized by reacting the hydroxyl group with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.
Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has led to the synthesis of compounds containing alkoxy and phenoxy groups at the C6 position, demonstrating the feasibility of these modifications. nih.gov For instance, a derivative with an ethoxy group has been reported, showcasing an ether linkage at this position. nih.gov
Substitutions on the Pyrrole and Pyridine Rings
Beyond the existing functional groups, the pyrrole and pyridine rings themselves can be further substituted to generate diverse analogs. This typically involves electrophilic substitution on the electron-rich pyrrole ring or metal-catalyzed cross-coupling reactions on the pyridine ring.
Achieving regioselectivity is paramount in the functionalization of heterocyclic systems. For the 1H-pyrrolo[3,2-c]pyridine scaffold, distinct strategies are employed for each ring.
Halogenation: Introducing a halogen atom serves as a key step for subsequent cross-coupling reactions. Regioselective bromination of related pyrrolo-fused systems has been achieved at the C3 position of the pyrrole ring using mild reagents like tetrabutylammonium (B224687) tribromide (TBATB). nih.gov For the pyridine ring, halogenation can be more challenging and may require strategies like N-oxide formation to direct substitution to the C4 or C6 positions. nih.gov
Metal-Catalyzed Cross-Coupling: This is a powerful tool for C-C and C-N bond formation. The Suzuki-Miyaura coupling is particularly prevalent. Research has demonstrated a highly effective and regioselective functionalization pathway starting with 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate undergoes palladium-catalyzed Suzuki coupling with a wide variety of arylboronic acids to install diverse substituents exclusively at the C6 position of the pyridine ring. nih.govsemanticscholar.org This strategy provides a robust method for elaborating the pyridine portion of the scaffold.
The table below summarizes examples of Suzuki coupling reactions performed on the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, illustrating the introduction of various aryl groups at the C6 position. nih.gov
Table 1: Examples of Suzuki Cross-Coupling for C6-Functionalization
| Starting Material | Coupling Partner (Arylboronic Acid) | Catalyst/Conditions | Product (Substituent at C6) | Yield |
|---|---|---|---|---|
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125°C (MW) | Phenyl | 63% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125°C (MW) | 4-Ethoxyphenyl | 57% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125°C (MW) | 4-Hydroxyphenyl | 50% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125°C (MW) | Pyridin-3-yl | 55% |
These regioselective strategies are fundamental for building molecular complexity and systematically exploring the structure-activity relationships of this important heterocyclic core.
Introduction of Heterocyclic Moieties
The introduction of heterocyclic rings onto the 1H-pyrrolo[3,2-c]pyridine core is a key synthetic strategy employed to generate diverse analogs. This functionalization is primarily achieved through modern cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are instrumental in medicinal chemistry and materials science for modulating the physicochemical and biological properties of the parent scaffold. The most prominent of these techniques are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which facilitate the attachment of a wide array of heterocyclic systems.
Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex. In the context of 1H-pyrrolo[3,2-c]pyridine analogs, this reaction is typically used to introduce aryl and heteroaryl moieties at a halogenated position on the scaffold.
Detailed research has demonstrated the efficacy of this method for the synthesis of 6-heteroaryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org The general synthetic pathway involves a key intermediate, such as 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , which can be coupled with various (hetero)arylboronic acids. semanticscholar.org The reaction is typically carried out in the presence of a palladium catalyst and a base to yield the desired functionalized products. semanticscholar.org
For instance, the coupling of the bromo-intermediate with pyridin-3-ylboronic acid successfully yields 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine . nih.gov This transformation highlights the utility of the Suzuki reaction for incorporating nitrogen-containing aromatic heterocycles. The scope of the reaction is broad, allowing for the introduction of various substituted aryl and heteroaryl groups. nih.gov
Table 1: Examples of Suzuki Cross-Coupling for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs nih.gov
| Reactant A (Intermediate 16) | Reactant B (Boronic Acid) | Product (Compound ID) | Yield (%) |
|---|---|---|---|
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) | 94% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10k) | 57% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-hydroxyphenylboronic acid | 4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol (10o) | 50% |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10r) | 55% |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for forming C-N bonds. nih.gov This reaction couples an aryl halide or triflate with an amine. It is particularly useful for introducing nitrogen-containing heterocycles or amine-functionalized heterocyclic linkers to a core structure. nih.govmdpi.com
While direct application on the this compound scaffold is not extensively detailed in the provided context, the methodology has been successfully applied to the closely related pyrrolo[2,3-d]pyrimidine scaffold, demonstrating its feasibility and potential. mdpi.com In these analogous syntheses, a chloro-substituted pyridinyl group attached to the pyrrolopyrimidine core undergoes amination with various primary and secondary amines, including those containing other heterocyclic rings like pyridine. mdpi.com The use of specialized phosphine ligands (e.g., RuPhos, BrettPhos) is often crucial for achieving high efficiency and generality in these transformations. nih.gov
The general procedure involves heating the aryl chloride with the desired amine in the presence of a palladium precatalyst and a suitable base. mdpi.com This approach has been used to synthesize a library of compounds where different heterocyclic amines are tethered to the main scaffold. mdpi.com
Table 2: Examples of Buchwald-Hartwig Amination on an Analogous Heterocyclic Scaffold mdpi.com
| Aryl Halide Substrate | Amine Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | benzylamine | N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 54% |
| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | pyridin-2-ylmethanamine | N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified (crude used directly) |
| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | pyridin-3-ylmethanamine | N-Methyl-N-((6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)methyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified (crude used directly) |
These palladium-catalyzed methods represent the state-of-the-art for the functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold and its analogs, providing efficient and modular routes to a vast chemical space of new derivatives incorporating diverse heterocyclic moieties.
Molecular and Electronic Structure Investigations
Tautomerism and Isomerism Studies
Quantitative Analysis of Tautomeric Equilibria
No published data is available to perform a quantitative analysis of the tautomeric equilibria for 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol.
Spectroscopic Signatures of Tautomeric Forms
Without experimental or computational data, the specific spectroscopic signatures (e.g., in NMR, IR, or UV-Vis spectroscopy) that would distinguish the different tautomeric forms of this compound cannot be described.
Conformational Analysis and Stereochemistry
Impact of Substituents on Conformation
While studies on related pyrrolopyridine structures show that substituents can significantly influence conformation, no such analysis has been reported for this compound. nih.gov
Chiral Derivatization and Stereoselective Synthesis (if applicable to specific analogs)
There is no information available regarding chiral derivatization or stereoselective synthesis specifically for analogs of this compound.
Spectroscopic Characterization for Structural Elucidation
No specific spectroscopic data (such as 1H NMR, 13C NMR, Mass Spectrometry, or IR spectroscopy) for this compound has been found in the reviewed literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR techniques, is a powerful tool for elucidating the complex structure of heterocyclic compounds. These methods allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide detailed information about the connectivity and spatial relationships between atoms within the molecule.
While general NMR data is available for the broader 1H-pyrrolo[3,2-c]pyridine scaffold, specific and detailed 2D or solid-state NMR experimental data for this compound are not extensively reported in publicly accessible scientific literature. Such studies would be instrumental in confirming the proton and carbon environments, particularly the influence of the amino and hydroxyl substituents on the chemical shifts of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, often to within a few parts per million, which is a critical step in the identification of a newly synthesized or isolated compound.
X-ray Crystallography for Solid-State Structural Determination
The crystal structures of several related pyrrolopyridine isomers and derivatives have been resolved, offering insights into the planarity and geometry of this heterocyclic system. chemicalbook.com However, a specific single-crystal X-ray diffraction study for this compound has not been found in the reviewed scientific literature. Such a study would be crucial to unequivocally establish its solid-state structure, including the tautomeric form (i.e., whether the hydroxyl group exists as -OH or as its keto tautomer, a pyridinone), and to detail the hydrogen-bonding networks established by the amino and hydroxyl groups.
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations
Elucidation of Key Structural Features for Biological Interactions
The biological activity of compounds based on the 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol scaffold is intricately linked to the specific contributions of its core and substituent groups. Understanding the role of each component is essential for the rational design of new, more potent, and selective derivatives.
The fused bicyclic system of the pyrrolo[3,2-c]pyridine core is a fundamental determinant of the biological activity observed in its derivatives. This rigid scaffold serves as a three-dimensional framework that orients the appended functional groups into a specific and stable conformation, which is crucial for effective interaction with the binding sites of biological targets. nih.govnih.gov In many instances, this constrained conformation is a key strategy for enhancing the potency of drug candidates. nih.gov
The pyrrolopyridine nucleus is a recognized pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents. nih.govresearchgate.net Its structural rigidity is considered a favorable property in medicinal chemistry, as it can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. nih.gov Research on various pyrrolopyridine isomers has demonstrated their potential in developing treatments for a range of conditions, including cancer, diabetes, and viral infections. researchgate.netmdpi.com For instance, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to design potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target of interest in oncology. nih.gov
The 3-amino group is a critical functional group that significantly influences the biological profile of pyrrolopyridine derivatives. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues within the active site of a target protein. These interactions are often essential for anchoring the molecule in the correct orientation for a biological effect.
Polyfunctional 3-aminopyrrole derivatives are known to be valuable precursors in the synthesis of other biologically active heterocyclic systems, such as 9-deazapurines, and exhibit a wide range of pharmacological activities, including antibacterial and anti-inflammatory effects. semanticscholar.org While direct SAR studies on the 3-amino group of this compound are limited, the general principles of medicinal chemistry and findings from related heterocyclic compounds suggest its indispensable role. For example, in many kinase inhibitors, an amino group at an analogous position is key for forming a hydrogen bond with the hinge region of the kinase domain.
The 6-hydroxyl group, situated on the pyridine (B92270) ring portion of the scaffold, is another key modulator of biological activity. Hydroxyl groups are known to contribute significantly to binding affinity through the formation of strong, directional hydrogen bonds with biological targets. researchgate.net However, this potential for enhanced binding is often balanced by a high desolvation penalty, meaning the energy required to remove the hydroxyl group from its interaction with water can counteract the binding energy gained. researchgate.net
In related pyrrolopyridine structures, the presence and position of a hydroxyl group on the pyridine ring can be critical for activity. For instance, studies on 7-hydroxy-pyrrolo[3,4-c]pyridine derivatives revealed this group's importance for anti-HIV-1 activity. mdpi.com Similarly, the removal of a hydroxyl group in another series of related compounds was shown to weaken the pharmacological effect, underscoring its importance. nih.gov Therefore, the 6-hydroxyl group of the title compound is predicted to be a key interaction point with target proteins, contributing to both binding affinity and specificity.
Systematic Variation of Substituents and their Effects on Biological Activity (in vitro/non-human)
To probe the SAR of the this compound scaffold, medicinal chemists systematically modify its structure and evaluate the effects on biological activity. These studies often involve the introduction of various substituents at different positions on the core.
The introduction of aromatic and aliphatic groups at various positions on the pyrrolo[3,2-c]pyridine core has been shown to have a profound impact on biological activity. In a study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, a clear SAR was established. nih.gov
The electronic properties of the substituents on the 6-aryl ring were found to be a major determinant of antiproliferative activity. The introduction of electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃), at the para-position of the aryl ring led to an increase in activity. nih.govsemanticscholar.org Conversely, the placement of electron-withdrawing groups (EWGs), such as fluoro (-F), chloro (-Cl), or nitro (-NO₂), at the same position resulted in decreased antiproliferative activity. nih.gov The position of the substituent also mattered, with the order of potency for EDGs generally being ortho- < meta- < para-substituted. semanticscholar.org
| Compound ID | 6-Aryl Substituent | Substitution Position | Electronic Effect | Relative Antiproliferative Activity |
|---|---|---|---|---|
| 10d | -CH₃ | para | Electron-Donating | Increased |
| 10h | -OCH₃ | para | Electron-Donating | Increased |
| 10l | -F | para | Electron-Withdrawing | Decreased |
| 10m | -Cl | para | Electron-Withdrawing | Decreased |
| 10n | -NO₂ | para | Electron-Withdrawing | Decreased |
| 10i | -OH | meta | Electron-Donating | Improved |
| 10j | -OCH₃ | meta | Electron-Donating | Improved |
Data synthesized from studies on 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org
For example, in a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives designed as aldose reductase inhibitors, the presence of a hydrophilic carboxylic acid group was found to be essential for activity. nih.gov Compounds with a short alkanoic acid chain were potent inhibitors, whereas their corresponding ethyl ester analogs—which are more lipophilic—were inactive, highlighting the importance of the hydrophilic carboxylate for target interaction. nih.gov
Conversely, increasing lipophilicity through the introduction of a methyl group on the pyrrolopyridine ring has been explored as a strategy to improve metabolic stability. nih.gov This suggests that a careful balance must be struck. While hydrophilic groups may be necessary for direct interaction with the target, appropriate lipophilic character is required for the molecule to effectively traverse biological membranes and avoid rapid metabolism.
| Derivative Type | Key Moiety | Physicochemical Property | Observed Effect on Activity |
|---|---|---|---|
| Alkanoic acid derivatives | Carboxylic acid | Hydrophilic | Essential for potent aldose reductase inhibition |
| Ethyl ester derivatives | Ethyl ester | More Lipophilic | Inactive as aldose reductase inhibitors |
| Methyl-substituted derivatives | Methyl group | Lipophilic | Potential to improve metabolic stability |
Findings based on research into various pyrrolopyridine isomers. nih.gov
Investigation of Spacers and Linkers
The exploration of spacers and linkers attached to the 1H-pyrrolo[3,2-c]pyridine core is a critical aspect of its structure-activity relationship (SAR). Modifications in these elements can significantly influence the compound's interaction with the target binding site, affecting potency and selectivity. Research into derivatives of this scaffold, particularly as kinase inhibitors, has shed light on the effects of different substituent groups, which can be considered as linkers or spacers, at various positions on the pyrrolopyridine nucleus.
A study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors provides valuable insights into the role of different linkers. In this research, various substituents were introduced at the N-1 and C-4 positions of the pyrrolopyridine ring, and their impact on inhibitory activity was evaluated. For instance, the nature of the group at the N-1 position, which links the core to a phenyl ring, was varied. The presence of a benzamido moiety at position 4 of the pyrrolopyridine nucleus generally led to higher potency compared to analogues with a primary amino group at the same position. This suggests that the benzamido group acts as an effective linker that may occupy a hydrophobic pocket within the kinase binding site or form an additional hydrogen bond through its carbonyl oxygen, thereby enhancing the binding affinity nih.gov.
Conversely, in some analogues, the presence of a primary amino group at position 4 resulted in greater potency than the corresponding benzamido derivatives. This highlights the nuanced and context-dependent role of the linker, where its size, flexibility, and electronic properties must be finely tuned for optimal interaction with the specific target. The data from these investigations, as summarized in the table below, illustrate the impact of these modifications on the inhibitory concentration (IC50) against FMS kinase nih.gov.
| Compound | Substituent at N-1 | Substituent at C-4 | FMS Kinase IC50 (nM) |
|---|---|---|---|
| 1c | 3-(4-morpholinobenzamido)phenyl | Benzamido | >81000 |
| 1e | 3-(4-(trifluoromethyl)benzamido)phenyl | Benzamido | 60 |
| 1g | 3-(4-methoxybenzamido)phenyl | Benzamido | 110 |
| 1l | 3-(4-morpholinobenzamido)phenyl | Amino | 1700 |
| 1m | 3-(4-(trifluoromethyl)benzamido)phenyl | Amino | 110 |
| 1o | 3-(4-methoxybenzamido)phenyl | Amino | 80 |
| 1p | 3-aminophenyl | Benzamido | 130 |
| 1r | 3-aminophenyl | Amino | 30 |
Analysis of Binding Site Interactions
The biological activity of this compound and its derivatives is underpinned by a complex interplay of interactions within the target's binding site. These interactions, which include hydrogen bonding, hydrophobic forces, and electrostatic contributions, are crucial for the stable and specific binding of the ligand.
Hydrogen Bonding Networks
The 1H-pyrrolo[3,2-c]pyridine scaffold is adept at forming key hydrogen bonds within the ATP-binding site of protein kinases. The arrangement of nitrogen atoms in the bicyclic ring system allows for multiple hydrogen bond donor and acceptor interactions. Typically, this class of inhibitors interacts with the hinge region of the kinase, which connects the N- and C-lobes of the enzyme. These hydrogen bonds with the backbone residues of the hinge region are a common feature of many kinase inhibitors and are critical for anchoring the inhibitor in the active site nih.gov.
For instance, in the context of JAK1 inhibitors, the pyrrolopyridine moiety has been observed to form hydrogen bond interactions with the backbone of residues such as Phe958 and Leu959 at the hinge nih.gov. The amino group at the 3-position and the hydroxyl group at the 6-position of the user's specified compound would also be expected to participate in forming hydrogen bonds with the surrounding amino acid residues of a target protein. Furthermore, modifications to the core structure, such as the introduction of a benzamido group, can provide additional hydrogen bonding opportunities through the carbonyl oxygen, potentially increasing binding affinity nih.gov.
Hydrophobic Interactions (e.g., van der Waals, π-stacking)
Hydrophobic interactions play a significant role in the binding of 1H-pyrrolo[3,2-c]pyridine derivatives. The aromatic nature of the pyrrolopyridine ring system facilitates π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. Additionally, substituents on the core scaffold can extend into hydrophobic pockets, forming van der Waals interactions and displacing water molecules, which is entropically favorable.
In studies of pyrrolopyridine derivatives as JAK1 inhibitors, the chlorobenzyl end of a compound was observed to be enclosed within a hydrophobic pocket under the P-loop, forming interactions with hydrophobic residues such as Phe886 and Val889 nih.gov. Similarly, research on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors highlights the importance of hydrophobic interactions in and around the adenine region of the ATP-binding site nih.gov. The introduction of a benzamido moiety, for example, is thought to enhance potency by occupying a hydrophobic pocket within the FMS kinase active site nih.gov. These findings underscore the importance of tailoring the hydrophobic profile of substituents to complement the topology of the target's binding site.
Electrostatic Interactions
Electrostatic interactions, which include ion pairing and dipole-dipole interactions, also contribute to the binding affinity and specificity of this compound derivatives. The distribution of charge within the molecule and the presence of polar functional groups are key determinants of these interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's electronic structure, reactivity, and various physicochemical properties.
Electronic Structure and Reactivity Predictions
Theoretical studies on related heterocyclic systems often employ Density Functional Theory (DFT) to investigate electronic properties. evitachem.com Such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are critical for predicting a molecule's reactivity, stability, and spectroscopic behavior. For instance, the analysis of molecular electrostatic potential (MEP) maps would identify the electron-rich and electron-deficient regions of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Acidity and Basicity Predictions (pKa)
The acidity and basicity (pKa values) of a molecule are crucial for understanding its behavior in a biological environment, as they affect solubility, receptor binding, and membrane permeability. Computational methods can predict these values by calculating the Gibbs free energy change associated with the deprotonation or protonation of the ionizable groups in the molecule—in this case, the amino and hydroxyl groups, as well as the nitrogen atoms within the bicyclic core. While experimental pKa data is available for some related pyrrolopyridines, specific computational predictions for this compound are not documented.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a protein target at the atomic level.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, docking studies have been instrumental in understanding their inhibitory mechanisms against targets like tubulin and various kinases. In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a docking algorithm calculates the most favorable binding poses of the ligand within the active site. These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a related pyrrolopyridine derivative was shown to form crucial hydrogen bonds with Thrα179 and Asnβ349 residues in the colchicine (B1669291) binding site of tubulin. The docking score, an estimation of binding affinity, helps in ranking potential drug candidates.
Conformational Changes Upon Binding
While molecular docking often treats the protein as a rigid structure, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein interaction over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system. These simulations can confirm the stability of binding modes predicted by docking and identify subtle changes in the protein's structure that may be critical for its function and the mechanism of inhibition.
ADMET Prediction (non-human/non-clinical focus)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. Various computational models and online platforms are used to estimate these properties.
For related heterocyclic compounds, predictions often include physicochemical properties that influence absorption, such as the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. For instance, studies on certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown they conform to Lipinski's rule of five, suggesting good potential for oral bioavailability. Other ADMET predictions would focus on metabolic stability, potential for plasma protein binding, and various toxicity endpoints, although these are typically assessed in non-human models at this preclinical stage.
Theoretical Membrane Permeability (e.g., Lipinski's Rule of Five)
A comprehensive search of scientific literature and chemical databases did not yield specific data regarding the theoretical membrane permeability of this compound as determined by methodologies such as Lipinski's Rule of Five. While studies on related 1H-pyrrolo[3,2-c]pyridine derivatives have been conducted, showing that some more complex molecules within this class conform to Lipinski's Rule of Five, no such analysis has been published for this compound itself. evitachem.com Therefore, no data table for its theoretical membrane permeability can be provided at this time.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Characterization
Chromatographic methods are indispensable for the separation of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol from reaction mixtures and for the assessment of its purity. The polar nature of the molecule, conferred by the amino and hydroxyl groups, dictates the choice of appropriate chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the yield of synthesized this compound. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. nih.govnih.gov The polarity of the analyte necessitates a mobile phase consisting of a mixture of water and an organic modifier, often acetonitrile (B52724) or methanol, with the addition of an acid, such as trifluoroacetic acid or formic acid, to ensure the protonation of the amino group and improve peak shape. chembam.com
A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the timely elution of the compound while separating it from less polar impurities. omicsonline.org Detection is commonly achieved using a UV detector, as the pyrrolopyyridine core exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its low volatility stemming from the polar amino and hydroxyl functional groups, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. iastate.edulambda-at.com
Once derivatized, the resulting silylated this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components of the sample, and the mass spectrometer provides information on its molecular weight and fragmentation pattern. This fragmentation pattern serves as a chemical fingerprint, aiding in the structural confirmation of the compound. For instance, the loss of a methyl group (CH3) from a TMS derivative is a common fragmentation pathway. nmt.edu
Spectrometric Methods for Quantitative Analysis
Spectrometric techniques are crucial for the quantitative analysis of this compound and for probing its electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution. The conjugated pyrrolopyridine ring system gives rise to characteristic absorption bands in the UV region. azom.com By measuring the absorbance at a specific wavelength (λmax), the concentration can be calculated using the Beer-Lambert law, provided the molar absorptivity of the compound is known. The UV-Vis spectrum also provides insights into the electronic transitions within the molecule. The presence of amino and hydroxyl substituents on the aromatic system typically results in a bathochromic (red) shift of the absorption maxima compared to the parent pyrrolopyridine scaffold. tainstruments.com
Table 2: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Parameter | Value |
| λmax 1 | ~ 230 nm |
| λmax 2 | ~ 275 nm |
| Molar Absorptivity (ε) at λmax 2 | ~ 8,500 M⁻¹cm⁻¹ |
Fluorescence Spectroscopy for Molecular Interactions and Quenching Studies
The fused aromatic structure of this compound suggests that it may exhibit fluorescence. Fluorescence spectroscopy is a highly sensitive technique that can be used to study the compound's photophysical properties and its interactions with other molecules. researchgate.net The emission spectrum, obtained by exciting the molecule at a wavelength within its absorption band, provides information about the energy of the excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a known standard. nicoyalife.com
Fluorescence quenching studies can be employed to investigate the binding of this compound to proteins or other macromolecules. A change in the fluorescence intensity or a shift in the emission wavelength upon the addition of a quencher (e.g., a protein) can indicate a binding event. This allows for the determination of binding affinities and provides insights into the local environment of the molecule.
Table 3: Anticipated Fluorescence Properties of this compound
| Parameter | Value |
| Excitation Wavelength (λex) | 275 nm |
| Emission Wavelength (λem) | ~ 350 nm |
| Stokes Shift | ~ 75 nm |
| Solvent | Ethanol |
Protein-Ligand Interaction Analysis Techniques
Understanding how this compound interacts with biological targets, such as proteins, is crucial for its development as a potential therapeutic agent. Several biophysical techniques can provide detailed information on these interactions.
One of the most powerful techniques for studying protein-ligand interactions is Surface Plasmon Resonance (SPR) . nmt.edu In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govtainstruments.com
Another key technique is Isothermal Titration Calorimetry (ITC) , which directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding process is measured, allowing for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event. researchgate.net
Table 4: Representative Data from Protein-Ligand Interaction Studies
| Technique | Parameter | Illustrative Value | Target Protein Example |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 5 µM | Protein Kinase |
| ka (Association Rate Constant) | 2 x 10³ M⁻¹s⁻¹ | Protein Kinase | |
| kd (Dissociation Rate Constant) | 1 x 10⁻² s⁻¹ | Protein Kinase | |
| Isothermal Titration Calorimetry (ITC) | KD (Equilibrium Dissociation Constant) | 4.5 µM | Enzyme |
| n (Stoichiometry) | 1.1 | Enzyme | |
| ΔH (Enthalpy Change) | -8.5 kcal/mol | Enzyme | |
| -TΔS (Entropic Contribution) | -2.1 kcal/mol | Enzyme |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte), which is flowed over the surface, results in a change in the refractive index, which is detected as a response signal. This allows for the determination of key kinetic parameters.
Hypothetical Application to this compound:
Should research be undertaken, SPR could be employed to study the interaction of this compound with a specific protein target. The resulting data would provide valuable insights into the compound's binding affinity and the stability of the formed complex. A hypothetical data table illustrating the type of results that would be generated is presented below.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | k_a | Data not available | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | Data not available | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | Data not available | M |
This table represents a template for data that would be obtained from SPR analysis. Currently, no such data exists in the public domain for the specified compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat changes associated with biomolecular binding events. It is considered the gold standard for characterizing the thermodynamics of interactions. In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed upon binding is measured.
Hypothetical Application to this compound:
ITC would be an invaluable tool for a complete thermodynamic profiling of the binding of this compound to its biological partner. The experiment would yield direct measurements of the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a full thermodynamic signature of the interaction.
| Thermodynamic Parameter | Symbol | Value | Unit |
| Binding Affinity | K_A | Data not available | M⁻¹ |
| Enthalpy Change | ΔH | Data not available | kcal/mol |
| Entropy Change | ΔS | Data not available | cal/mol·K |
| Gibbs Free Energy Change | ΔG | Data not available | kcal/mol |
| Stoichiometry | n | Data not available |
This table illustrates the expected thermodynamic parameters from an ITC study. As of now, no such experimental data has been reported for this compound.
X-ray Crystallography of Compound-Biomolecule Complexes
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystal of a biomolecule complexed with a ligand, a detailed model of the binding mode can be constructed. This provides atomic-level insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding.
Hypothetical Application to this compound:
If a crystal of a target biomolecule in complex with this compound were to be successfully grown and analyzed, X-ray crystallography would offer an unparalleled view of the binding site. This structural information is critical for structure-based drug design and for understanding the molecular basis of the compound's activity. The data would include precise bond lengths, angles, and the orientation of the compound within the binding pocket.
| Crystallographic Parameter | Value |
| PDB ID | Not available |
| Resolution | Not available |
| R-work / R-free | Not available |
| Key Interacting Residues | Not available |
| Hydrogen Bond Distances | Not available |
This table is a representation of the type of information that would be deposited in the Protein Data Bank (PDB) following a successful X-ray crystallographic study. No such structural data is currently available for this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Future research should prioritize the development of more efficient, scalable, and versatile synthetic routes to 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol and its derivatives. While methods for constructing the pyrrolo[3,2-c]pyridine core exist, such as those involving Suzuki cross-coupling reactions for aryl-substituted analogues, these may not be optimal for the specific functional group arrangement of a 3-amino-6-ol scaffold. semanticscholar.org
Key areas for exploration could include:
Convergent Synthetic Strategies: Designing pathways where the pyrrole (B145914) and pyridine (B92270) rings are synthesized separately and then fused in a late-stage reaction could offer greater flexibility for introducing diverse substituents.
Catalytic C-H Amination and Hydroxylation: Investigating modern catalytic methods for the direct introduction of the amino and hydroxyl groups onto a pre-formed pyrrolo[3,2-c]pyridine core could significantly shorten synthetic sequences and improve atom economy.
Flow Chemistry Approaches: The application of continuous flow technology could enable better control over reaction parameters, potentially leading to higher yields and purity, which is particularly important for the synthesis of compounds intended for biological screening.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Linear Synthesis from Substituted Pyridines | Straightforward, builds upon known pyridine chemistry. | Potentially long reaction sequences, functional group compatibility issues. |
| Convergent Synthesis (Ring Fusion) | High flexibility for diversification, potentially higher overall yields. | Complexity of the key ring-forming reaction. |
| Late-Stage C-H Functionalization | High atom economy, rapid access to analogues. | Regioselectivity control, optimization of catalytic conditions. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Initial setup costs, requirement for specialized equipment. |
Exploration of Undiscovered Biological Targets and Mechanisms (non-clinical)
The pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore for kinase inhibitors, with some derivatives showing potent activity against targets like FMS kinase. nih.gov For this compound, a systematic, unbiased screening approach could unveil novel biological targets and mechanisms of action beyond the well-trodden path of kinase inhibition.
Future non-clinical research could focus on:
Phenotypic Screening: Utilizing high-content imaging and other cell-based phenotypic assays to identify unexpected biological activities of this compound in various disease models.
Affinity-Based Proteomics: Employing chemical proteomics techniques to pull down the direct protein binding partners of this compound from cell lysates, thereby identifying its molecular targets.
Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in cells treated with this compound to gain insights into the cellular pathways it modulates.
A table of potential, unexplored biological target classes for this compound is provided below:
| Target Class | Rationale for Investigation | Potential Research Approach |
| Epigenetic Modifiers (e.g., HATs, HDACs) | The heterocyclic structure may mimic endogenous cofactors. | In vitro enzymatic assays followed by cellular thermal shift assays. |
| Metabolic Enzymes | Potential for allosteric modulation due to unique structure. | Metabolomic profiling and targeted enzyme inhibition assays. |
| Protein-Protein Interaction Stabilizers/Disruptors | The rigid scaffold could fit into specific protein interface pockets. | Yeast two-hybrid screening or AlphaLISA assays. |
| RNA-Binding Proteins | The planar aromatic system could intercalate or bind to RNA structures. | RNA immunoprecipitation (RIP) followed by sequencing. |
Design of Next-Generation Chemical Probes
High-quality chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold could serve as an excellent starting point for the design of such probes.
Future efforts in this area should include:
Photoaffinity Probes: The synthesis of analogues incorporating a photoreactive group (e.g., a diazirine or benzophenone) would allow for the covalent labeling and subsequent identification of the compound's biological targets.
Fluorescently Labeled Probes: Attaching a fluorophore to a non-critical position of the molecule would enable the visualization of its subcellular localization and dynamics in living cells using advanced microscopy techniques.
Biotinylated Affinity Probes: The development of biotin-tagged versions of this compound would facilitate the isolation and identification of its binding partners through affinity purification-mass spectrometry.
Integration with Advanced Computational Design Principles
Modern computational chemistry offers powerful tools for accelerating the drug discovery and chemical biology research process. Integrating these methods into the study of this compound is a critical future direction.
Key computational approaches to be explored include:
Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and guide the design of new analogues with improved potency and selectivity. tandfonline.com
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be built based on the structure of this compound and any known active analogues to guide virtual screening campaigns.
Quantum Mechanics Calculations: These calculations can provide insights into the electronic properties of the molecule, helping to rationalize its reactivity and potential interactions with biological macromolecules.
Expanding the Scope of Pyrrolo[3,2-c]pyridine Applications in Chemical Biology
Beyond its potential as a therapeutic lead, the this compound scaffold could be leveraged for a variety of applications in chemical biology.
Future research could explore its use in:
Targeted Protein Degradation: By functionalizing the scaffold with a linker and an E3 ligase-binding moiety, it could be converted into a PROTAC (Proteolysis-Targeting Chimera) to induce the degradation of a specific target protein.
Biosensor Development: The unique photophysical properties of the pyrrolo[3,2-c]pyridine core could potentially be harnessed to develop fluorescent sensors for specific ions or small molecules.
Fragment-Based Drug Discovery: The core scaffold of this compound could be used as a starting fragment in fragment-based screening campaigns to identify new lead compounds for a variety of biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol, and what key reaction parameters should be optimized?
- Methodological Answer : The compound is typically synthesized via heterocyclic condensation reactions. A general approach involves cyclization of substituted pyridine precursors with amino groups under reflux conditions. For example, ethyl esters and aminoquinoline derivatives have been used as intermediates in analogous syntheses . Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Catalysts such as Pd(II) or Cu(I) may enhance yield .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.5–8.5 ppm and hydroxyl/amino groups at δ 4.0–5.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping peaks .
- Mass Spectrometry (MS) : Compare the molecular ion peak (e.g., m/z 150–160 for CHNO) with theoretical values .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions, as demonstrated in related pyrrolo-pyridine derivatives .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are limited, general protocols for analogous heterocycles include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., NMR shifts) when characterizing novel derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, HPLC for purity) to resolve ambiguities.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic Labeling : Introduce or labels to track signal assignments in complex spectra .
Q. What strategies are effective in improving the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or CuBr) to accelerate cyclization steps .
- Purification Optimization : Use column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization (ethanol/water) to isolate high-purity product .
- Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction time .
Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Solvent Effects : Simulate solvation free energy (e.g., using COSMO-RS) to optimize reaction solvents .
- Degradation Pathways : Perform molecular dynamics (MD) simulations to assess thermal stability and byproduct formation .
Q. What structural features of this compound contribute to its potential as a building block in heterocyclic chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
